molecular formula C22H12Cl2N2O6 B4707820 (5Z)-1-(1,3-benzodioxol-5-yl)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione

(5Z)-1-(1,3-benzodioxol-5-yl)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B4707820
M. Wt: 471.2 g/mol
InChI Key: AIWLDOUQIHTGKI-DHDCSXOGSA-N
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Description

The compound (5Z)-1-(1,3-benzodioxol-5-yl)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, a dichlorophenyl group, and a diazinane trione core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(1,3-benzodioxol-5-yl)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, including the formation of the benzodioxole ring, the dichlorophenyl furan moiety, and the diazinane trione core. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(1,3-benzodioxol-5-yl)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

(5Z)-1-(1,3-benzodioxol-5-yl)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione: has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-1-(1,3-benzodioxol-5-yl)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives, dichlorophenyl furan compounds, and diazinane trione analogs. These compounds share structural similarities but may differ in their chemical properties and biological activities .

Uniqueness

The uniqueness of (5Z)-1-(1,3-benzodioxol-5-yl)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups and its potential for diverse applications in scientific research. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for further study .

Properties

IUPAC Name

(5Z)-1-(1,3-benzodioxol-5-yl)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Cl2N2O6/c23-11-1-4-14(16(24)7-11)17-6-3-13(32-17)9-15-20(27)25-22(29)26(21(15)28)12-2-5-18-19(8-12)31-10-30-18/h1-9H,10H2,(H,25,27,29)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWLDOUQIHTGKI-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C\C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)/C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Cl2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z)-1-(1,3-benzodioxol-5-yl)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 2
(5Z)-1-(1,3-benzodioxol-5-yl)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 3
Reactant of Route 3
(5Z)-1-(1,3-benzodioxol-5-yl)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 4
(5Z)-1-(1,3-benzodioxol-5-yl)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 5
(5Z)-1-(1,3-benzodioxol-5-yl)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 6
Reactant of Route 6
(5Z)-1-(1,3-benzodioxol-5-yl)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione

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